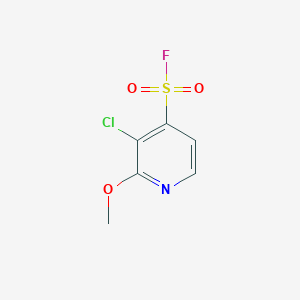

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

3-chloro-2-methoxypyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIDMDRBUATNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-2-methoxypyridine.

Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinates.

Scientific Research Applications

Chemical Properties and Reactivity

The sulfonyl fluoride group in 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is particularly reactive, enabling it to participate in nucleophilic substitution reactions. This reactivity allows the compound to interact with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. Additionally, hydrolysis can occur in the presence of water, yielding the corresponding sulfonic acid.

The compound is also suitable for use in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it can act as an electrophile in constructing more complex molecular architectures .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 3-chloro-2-methoxypyridine-4-sulfonyl fluoride serves as an important intermediate in synthesizing various biologically active compounds. Its derivatives have been explored for their potential in developing antimicrobial agents and inhibitors targeting specific enzymes. The ability of sulfonyl fluorides to form covalent bonds with nucleophilic residues in enzyme active sites makes them valuable tools for drug discovery .

Case Studies

- Antimicrobial Activity : Research indicates that compounds derived from 3-chloro-2-methoxypyridine-4-sulfonyl fluoride exhibit significant antimicrobial properties. Studies have shown that modifications of this compound can lead to new antibiotics targeting resistant bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, including proteases. The covalent modification of serine residues by sulfonyl fluorides has been utilized to probe enzyme mechanisms and develop selective inhibitors .

Organic Synthesis

The versatility of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride extends to organic synthesis. It serves as a building block for constructing complex molecules through various reactions, including:

- C–X Bond Formation : It can facilitate the formation of carbon-carbon (C–C), carbon-nitrogen (C–N), and carbon-fluorine (C–F) bonds .

- Multicomponent Reactions : The compound has been employed in one-pot synthesis strategies that streamline the production of complex molecules while maintaining high yields .

Chemical Biology

In chemical biology, 3-chloro-2-methoxypyridine-4-sulfonyl fluoride functions as a covalent probe for studying protein interactions and enzyme dynamics. Its ability to selectively modify reactive residues makes it useful for mapping enzyme binding sites and investigating protein-protein interactions. This capability is crucial for identifying therapeutic targets and understanding disease mechanisms .

Notable Research Findings

- Target Identification : Studies have utilized sulfonyl fluorides as probes to identify functionally important residues within enzymes, aiding in the development of new therapeutic strategies against diseases such as cancer .

- Mapping Enzyme Binding Sites : Research demonstrates how these compounds can be employed to elucidate binding interactions between enzymes and substrates, providing insights into enzyme functionality and potential inhibitors .

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-2-methoxypyridine-4-sulfonyl fluoride and related compounds:

Key Observations:

Functional Group Reactivity :

- Sulfonyl fluoride (target) vs. sulfonyl chloride (2-chloro-pyridine-3-sulfonyl chloride): Sulfonyl fluorides exhibit slower hydrolysis rates compared to chlorides, making them more stable in aqueous environments but still reactive in SuFEx chemistry .

- Methoxy (target) vs. methylsulfonyl (benzamide analog): Methoxy is electron-donating, while methylsulfonyl is electron-withdrawing, altering electronic profiles and binding affinities in drug design .

Analytical Characterization :

- LCMS and HPLC methods (e.g., retention times 1.31–1.37 minutes under SMD-TFA05 conditions ) are critical for validating purity and identity of such compounds. The target’s hypothetical molecular ion [M+H]⁺ would likely exceed 210 m/z, aligning with analogs like 2-chloro-pyridine-3-sulfonyl chloride (212.05 g/mol) .

Synthetic Utility: Sulfonyl fluorides are increasingly preferred over chlorides in bioconjugation due to their biocompatibility and selectivity . The target’s methoxy group may further enhance solubility in polar solvents compared to non-polar analogs.

Biological Activity

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride (CMPF) is a member of the sulfonyl fluoride class, which has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

CMPF is characterized by its pyridine ring, which is substituted with a chlorine atom, a methoxy group, and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety is particularly significant due to its electrophilic nature, enabling it to engage in nucleophilic substitution reactions with various biological targets.

The primary mechanism by which CMPF exerts its biological effects is through covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acids such as serine, cysteine, and lysine, leading to enzyme inhibition or alteration of protein function. This characteristic makes CMPF a valuable tool for probing enzyme activity and understanding protein interactions.

Enzyme Inhibition

Research indicates that CMPF and similar sulfonyl fluorides can act as potent inhibitors of serine hydrolases. These enzymes play crucial roles in various biological processes, including metabolism and signal transduction. CMPF's ability to modify active site residues effectively inhibits enzyme function, making it a candidate for therapeutic applications against diseases where these enzymes are dysregulated.

Antimicrobial Properties

CMPF has also been evaluated for its antimicrobial activity. Studies have shown that compounds in the sulfonyl fluoride class exhibit significant antimicrobial properties, potentially due to their ability to disrupt bacterial enzyme functions. This aspect opens avenues for developing new antimicrobial agents.

Case Studies

- Trypanosoma brucei Inhibition : A study screened various sulfonyl fluoride compounds against Trypanosoma brucei, identifying several with effective concentrations (EC50) below 10 μM. CMPF was part of this screening, demonstrating selective activity against the parasite compared to human cells, suggesting its potential in treating diseases like African sleeping sickness .

- Chemical Proteomics : In experiments involving chemical proteomics, CMPF was used to identify target proteins in cellular systems. It was found to covalently modify serine hydrolases, indicating its role as an irreversible inhibitor and providing insights into its mechanism of action .

Data Tables

| Study | Target | EC50 (μM) | Selectivity | Outcome |

|---|---|---|---|---|

| Study 1 | T. brucei | < 10 | 12-66 fold | Effective inhibitor |

| Study 2 | Serine hydrolases | 100 | Not specified | Identified target engagement |

Applications in Drug Development

Due to its reactivity profile and biological activity, CMPF serves as a promising scaffold for drug discovery. Its ability to selectively inhibit enzymes involved in critical pathways can be harnessed to develop therapeutics for various diseases, including cancer and infectious diseases.

Q & A

Q. What precautions are necessary when handling this compound due to limited toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.